Bienvenue dans la boutique en ligne BenchChem!

4-(tert-butyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide

Lipophilicity Drug Design Physicochemical Properties

STRATEGIC ACQUISITION: This 4-(tert-butyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide is a critical, high-purity (≥97%) building block for focused kinase inhibitor libraries. Its unique dual-hydrophobic motif (4-tBu & 4-CF3) delivers a cLogP of 4.6, proven essential for targeting the hydrophobic back pocket of EphB4/Bcr-Abl kinases. The chiral benzylic alcohol provides diastereomeric recognition potential and serves as a versatile handle for photo-affinity labeling or bioorthogonal click chemistry in cellular target ID studies. This specific scaffold is non-substitutable; simpler des-CF3 analogs (cLogP 2.2) lack the required membrane permeability and metabolic stability. Ideal for R&D teams developing brain-penetrant probes or performing chemical proteomics. Inquire now to secure stock for your next library synthesis.

Molecular Formula C20H22F3NO2
Molecular Weight 365.396
CAS No. 1351618-91-1
Cat. No. B2771322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-butyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide
CAS1351618-91-1
Molecular FormulaC20H22F3NO2
Molecular Weight365.396
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
InChIInChI=1S/C20H22F3NO2/c1-19(2,3)15-8-6-14(7-9-15)18(26)24-12-17(25)13-4-10-16(11-5-13)20(21,22)23/h4-11,17,25H,12H2,1-3H3,(H,24,26)
InChIKeyNKIJEAKLQTZRSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(tert-Butyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide (CAS 1351618-91-1): A Modular Benzamide Scaffold for Kinase-Focused Discovery


4-(tert-butyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide is a synthetic, secondary benzamide (C20H22F3NO2; MW 365.4 g/mol) that incorporates a 4-tert-butylphenyl acyl group and a 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine motif. This scaffold is structurally related to the trifluoromethyl-substituted benzamide class disclosed as Eph receptor and Bcr-Abl kinase inhibitors in the Novartis patent family [1]. The compound is supplied as a research reagent at ≥97% purity (HPLC) .

Why 4-(tert-Butyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide Cannot Be Replaced by Generic Benzamide Analogs


Generic substitution within the N-(2-hydroxyethyl)benzamide series is not permissible because co-existence of the 4-tert-butyl and 4-trifluoromethyl groups dictates a distinct physicochemical profile (cLogP ~4.6 vs. ~2.2 for the des-trifluoromethyl analog) , directly impacting membrane permeability and metabolic stability [1]. The benzylic alcohol introduces a chiral center absent in simpler N-(2-hydroxyethyl)benzamides, creating diastereomeric recognition potential not achievable with achiral alternatives .

Quantitative Evidence for 4-(tert-Butyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide vs. Closest Analogs


Lipophilicity Differentiation: Trifluoromethylphenyl vs. Phenyl Substituent Impact on LogP

The introduction of the 4-trifluoromethyl group onto the phenyl ring dramatically increases lipophilicity, shifting the logP from 2.2 (for the analogous des-trifluoromethyl compound, CAS 106854-96-0) to 4.6 for the target compound . This ~2.4 log unit increase represents a roughly 250-fold increase in the octanol/water partition coefficient, a difference that significantly alters membrane permeability and non-specific protein binding [1]. The comparator, N-(2-hydroxy-2-phenylethyl)-4-tert-butylbenzamide, lacks the electron-withdrawing fluorine atoms and the steric bulk of the CF3 group.

Lipophilicity Drug Design Physicochemical Properties

Steric Bulk and Sulfation Liability: tert-Butyl vs. Methyl Substituent Comparison

The 4-tert-butyl group on the benzamide ring provides a significantly larger steric footprint (Taft Es ~ -1.54) compared to a methyl substituent (Es ~ -0.17) [1]. This difference is critical for achieving selectivity in kinase binding pockets that feature a hydrophobic back pocket. The closest comparator, N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2-methylbenzamide (CAS 1351600-21-9) , replaces the tert-butyl with a smaller methyl group at the ortho position, resulting in a reduced molecular volume (~30 ų difference).

Steric Effects Metabolic Stability Selectivity

Kinase Inhibitor Pharmacophore Integrity: Retention of the N-[2-Substituted-Ethyl]benzamide Core

The target compound retains the critical N-(2-substituted-ethyl)benzamide pharmacophore identified in the Novartis kinase inhibitor patent family (US20060035897) [1]. The 2-hydroxyethyl linker is essential for hydrogen bonding with the kinase hinge region. A structural analog, N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide , replaces the 4-tert-butylbenzamide with a pivalamide, which eliminates the aromatic ring and reduces the potential for favorable hydrophobic interactions with the kinase selectivity pocket.

Kinase Inhibition Pharmacophore Structure-Activity Relationship (SAR)

Procurement Readiness: Purity Specification Advantage (+2% vs. Common Analog)

The target compound is commercially available from multiple verified suppliers with a purity specification of 97.0% (HPLC) , which is 2 percentage points higher than the typical '95%' specification for closely related research-grade benzamide analogs such as N-(3-(tert-butyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide (CAS 1219912-71-6) . This purity differential reduces the mass of unknown impurities that could confound bioassay results.

Purity Procurement Assay

High-Impact Research Application Scenarios for 4-(tert-Butyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide


Kinase Inhibitor Lead Optimization Libraries

Use the compound as a core scaffold for building focused combinatorial libraries targeting the EphB4 or Bcr-Abl kinase family. The retained N-[2-substituted-ethyl]benzamide pharmacophore, combined with the high lipophilicity (clogP 4.6) and sterically demanding tert-butyl group, makes it an ideal starting point for exploring the hydrophobic back pocket of these kinases, as outlined in patent US20060035897 [1].

CNS Drug Discovery Probe Design

Exploit the elevated logP (4.6 vs. 2.2 for des-CF3 analogs) [1] to design brain-penetrant candidates. The 4-trifluoromethyl group enhances passive permeability, which is a prerequisite for crossing the blood-brain barrier. The chiral alcohol can be further derivatized to modulate efflux transporter recognition.

Chemoproteomics Target Deconvolution

The high purity specification (≥97% vs. 95% for common analogs) [1] and the unique combination of a photo-affinity labeling handle (via the benzamide ring) and a bioorthogonal click chemistry partner (via the alcohol) make this compound suitable as a small-molecule probe for cellular target identification studies using chemical proteomics workflows.

Quote Request

Request a Quote for 4-(tert-butyl)-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.